what is 9-Chloro Quetiapine
what is 9-Chloro Quetiapine
Technical Whitepaper: Characterization, Formation, and Control of 9-Chloro Quetiapine
Executive Summary
9-Chloro Quetiapine (Chemical Name: 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol) is a critical process-related impurity identified in the synthesis of the antipsychotic drug Quetiapine Fumarate.[1][2] Designated as Impurity L in the European Pharmacopoeia (EP), its presence is strictly regulated due to the potential for altered pharmacological activity and toxicological risks associated with halogenated aromatic compounds.[2]
This guide provides a comprehensive technical analysis of 9-Chloro Quetiapine, detailing its structural properties, formation pathways from chlorinated precursors, analytical strategies for detection (HPLC/LC-MS), and synthesis for reference standard generation.[2]
Chemical Characterization & Identity
9-Chloro Quetiapine is a structural analog of Quetiapine where a hydrogen atom on the aromatic ring (specifically position 9 of the dibenzo[b,f][1,4]thiazepine system) is substituted by a chlorine atom.[2] This modification increases the lipophilicity of the molecule and alters its retention behavior in reverse-phase chromatography.[2]
Table 1: Physicochemical Profile
| Property | Specification |
| Common Name | 9-Chloro Quetiapine |
| Pharmacopoeial Designation | EP Impurity L |
| CAS Number | 1371638-11-7 |
| IUPAC Name | 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol |
| Molecular Formula | C₂₁H₂₄ClN₃O₂S |
| Molecular Weight | 417.95 g/mol |
| Monoisotopic Mass | 417.13 Da |
| Structural Distinction | Contains a Cl atom at the C9 aromatic position (adjacent to the bridgehead nitrogen N10).[1][2][3] |
| Solubility | Soluble in Methanol, DMSO, Chloroform; slightly soluble in water. |
Formation Pathway & Synthesis
Mechanistic Origin
The formation of 9-Chloro Quetiapine is a classic example of parallel synthesis carryover .[2] It does not typically arise from the degradation of Quetiapine itself but rather from impurities present in the starting materials used to construct the dibenzothiazepine ring system.
The standard synthesis of Quetiapine involves the condensation of o-chloronitrobenzene with 2-aminothiophenol (or thiosalicylic acid derivatives), followed by cyclization to form the lactam (dibenzo[b,f][1,4]thiazepin-11(10H)-one).[2]
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Root Cause: If the starting material o-chloronitrobenzene is contaminated with 2,5-dichloronitrobenzene (or if the thiophenol component is chlorinated), the resulting lactam will carry an extra chlorine atom.[2]
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Propagation: This "Chloro-Lactam" undergoes the same Vilsmeier-Haack reaction (POCl₃) and nucleophilic substitution with the piperazine side chain as the main product, yielding 9-Chloro Quetiapine.[2]
Synthesis of Reference Standard
To validate analytical methods, researchers must synthesize 9-Chloro Quetiapine intentionally.[2] This is achieved by selecting the specific chlorinated precursors.[2]
Protocol Summary:
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Precursor Selection: React 2-amino-5-chlorobenzenethiol with o-chloronitrobenzene (or appropriate substituted isomers) to yield 9-chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one .[2]
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Activation: Treat the 9-chloro lactam with Phosphorus Oxychloride (POCl₃) in toluene/dimethylaniline to form the 9,11-dichloro-dibenzo[b,f][1,4]thiazepine intermediate.
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Coupling: React the dichloro intermediate with 2-[2-(1-piperazinyl)ethoxy]ethanol in a suitable solvent (e.g., N-methylpyrrolidone or Toluene) with a base (K₂CO₃) to yield 9-Chloro Quetiapine.
Pathway Visualization
Figure 1: Parallel synthesis pathway showing how chlorinated starting material contaminants propagate through the reaction to form 9-Chloro Quetiapine.
Analytical Methodologies
Detecting 9-Chloro Quetiapine requires high-resolution separation due to its structural similarity to the API and other chlorinated impurities (like the 11-chloro intermediate).[2]
HPLC Strategy (Reverse Phase)
The additional chlorine atom increases the hydrophobicity of the molecule, typically resulting in a longer retention time (RT) compared to Quetiapine.[2]
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Column: C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm).[2]
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Mobile Phase A: Ammonium Acetate buffer (pH ~6.[2]5) or Phosphate buffer.[2]
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Mobile Phase B: Acetonitrile (ACN) or Methanol.[2]
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Gradient:
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T=0: 80% A / 20% B
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T=20: 20% A / 80% B (Ramp to elute lipophilic impurities)[2]
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Detection: UV at 250 nm (Max absorption for the thiazepine ring).[2]
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Expected RRT: ~1.2 - 1.4 (Relative to Quetiapine).[2]
Mass Spectrometry (LC-MS)
Mass spectrometry provides definitive identification, particularly useful for distinguishing 9-Chloro Quetiapine from other isomers.[2]
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Ionization: ESI Positive Mode.
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Parent Ion: [M+H]⁺ = 418.13 Da.[2]
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Isotopic Pattern: The presence of a chlorine atom imparts a distinct 3:1 ratio between the M (418) and M+2 (420) peaks.[2] This is the primary diagnostic signature distinguishing it from non-halogenated impurities (like N-oxides).[2]
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Fragmentation: MS/MS will show loss of the side chain, leaving the characteristic 9-chloro-dibenzo[b,f][1,4]thiazepine core fragment (m/z ~246/248).[2]
Toxicological & Regulatory Implications
Structure-Activity Relationship (SAR)
The addition of a chlorine atom to the aromatic ring of an antipsychotic can significantly alter its binding affinity.[2] Chlorinated derivatives often exhibit:
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Increased Potency: Halogens can enhance lipophilicity, potentially increasing blood-brain barrier (BBB) penetration.[2]
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Metabolic Stability: The Cl group blocks metabolic oxidation at the 9-position, potentially altering the drug's half-life or metabolic profile.[2]
Genotoxicity Assessment
While Quetiapine itself is not genotoxic, chlorinated aromatic impurities often trigger structural alerts for genotoxicity (e.g., alkyl halides or specific halo-aromatics).[2] However, as a stable aryl chloride, 9-Chloro Quetiapine is generally considered less reactive than the 11-chloro intermediate (an imino chloride, which is a potent alkylating agent).[2]
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ICH M7 Classification: It must be evaluated to determine if it falls into Class 3 (Alert unrelated to structure of API) or Class 4 (Alert shared with API).[2] Given the API structure, it is often treated as a standard organic impurity unless specific tox data suggests otherwise.
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Control Limit: Under ICH Q3A/B, if it is a known metabolite or qualified impurity, standard limits (0.15%) apply. If it is an unqualified synthesis impurity, it must be controlled below the identification threshold (0.10%) or qualified via tox studies.[2]
References
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European Directorate for the Quality of Medicines (EDQM). Quetiapine Fumarate: Monograph 2541. European Pharmacopoeia (Ph.[2][3][4] Eur.) 10th Edition. (Defines Impurity L).
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 125304879: 9-Chloro Quetiapine.[2][Link][2]
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U.S. Food and Drug Administration (FDA). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances.[2][Link]
